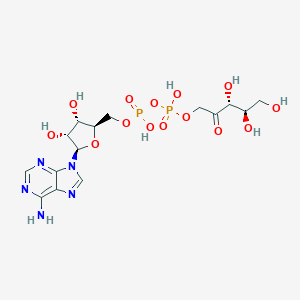

Adenosine diphosphate ribulose

Description

Structure

3D Structure

Properties

CAS No. |

148333-40-8 |

|---|---|

Molecular Formula |

C15H23N5O14P2 |

Molecular Weight |

559.32 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4R)-3,4,5-trihydroxy-2-oxopentyl] hydrogen phosphate |

InChI |

InChI=1S/C15H23N5O14P2/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21/h4-6,8,10-12,15,21-22,24-26H,1-3H2,(H,27,28)(H,29,30)(H2,16,17,18)/t6-,8-,10-,11-,12-,15-/m1/s1 |

InChI Key |

UEWOFAOFTJYWBK-GKILRDIXSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(=O)C(C(CO)O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OCC(=O)[C@@H]([C@@H](CO)O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(=O)C(C(CO)O)O)O)O)N |

Synonyms |

adenosine diphosphate ribulose ADP ribulose |

Origin of Product |

United States |

Enzymology and Biosynthesis of Adenosine Diphosphate Ribulose

Precursors and Substrates in ADPR Synthesis Pathways

The biosynthesis of ADPR and its polymers is dependent on the availability of specific donor molecules and the formation of essential intermediates.

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is the universal precursor for the synthesis of ADP-ribose. tandfonline.comrsc.org Enzymes that produce ADPR, such as ADP-ribosyltransferases (ARTs) and poly(ADP-ribose) polymerases (PARPs), use NAD+ as a substrate. wikipedia.orgbeilstein-journals.org The synthesis reaction involves the cleavage of the N-glycosidic bond within the NAD+ molecule, which links the nicotinamide group to the ADP-ribose moiety. wikipedia.org This releases nicotinamide and allows for the transfer of the ADP-ribose portion to an acceptor molecule or its conversion into other signaling molecules. wikipedia.org This fundamental role positions NAD+ as a critical determinant of cellular processes governed by ADP-ribosylation, including DNA damage responses and apoptosis. wikipedia.orgnih.gov The cellular concentration of NAD+ can directly influence the activity of PARPs, with significant decreases in NAD+ levels observed during periods of extensive DNA damage due to its consumption by these enzymes. wikipedia.org

Cyclic ADP-ribose (cADPR) is a key signaling molecule in its own right and also serves as a precursor in one pathway for ADPR generation. rsc.org The enzyme CD38, a multifunctional cell surface protein, can synthesize ADPR from NAD+, but it can also hydrolyze cADPR to produce ADPR. rsc.orgwikipedia.org In this latter role, cADPR is not just a related molecule but a direct intermediate that is acted upon to yield the non-cyclic ADPR. rsc.org This positions cADPR as part of a metabolic and signaling network where it can be either the final product or a step in the pathway to ADPR, depending on the enzymatic context. rsc.org

Nicotinamide Adenine Dinucleotide (NAD+) as a Primary Donor Molecule

Key Enzymatic Classes Catalyzing ADPR Formation

The synthesis of ADPR from its precursors is carried out by several classes of enzymes, each with distinct mechanisms and cellular roles.

The formation of ADP-ribose from NAD+ is fundamentally a nucleosidase reaction, where the glycosidic bond between nicotinamide and ribose is hydrolyzed. Enzymes like CD38 exhibit this NAD+ glycohydrolase (or nucleosidase) activity, breaking down NAD+ to yield ADPR and nicotinamide. This activity is a core component of the catalytic function of many enzymes involved in ADPR-related signaling.

CD38 is a prominent enzyme with multiple catalytic functions related to NAD+ metabolism. rsc.org It acts as a primary synthesizer of cyclic ADP-ribose (cADPR) from NAD+ and also possesses the ability to hydrolyze cADPR into linear ADPR. rsc.orgwikipedia.org Therefore, CD38 directly contributes to the cellular pool of ADPR through its role in breaking down this cyclic intermediate. wikipedia.org

Poly(ADP-ribose) polymerases (PARPs) and ADP-ribosyltransferases (ARTs) are families of enzymes that use NAD+ as a substrate to catalyze the transfer of ADP-ribose moieties. wikipedia.orgbeilstein-journals.org This process is known as ADP-ribosylation. wikipedia.org

Mono(ADP-ribosyl)transferases (ARTs) typically transfer a single ADP-ribose unit from NAD+ to a specific amino acid residue on a target protein, such as arginine. wikipedia.org

Poly(ADP-ribose) polymerases (PARPs) , also known as ARTDs, can catalyze the transfer of a single ADP-ribose unit (mono-ADP-ribosylation) or, more distinctly, the sequential addition of multiple ADP-ribose units to form long, often branched, polymers. wikipedia.orgbeilstein-journals.orgnih.gov These polymers are attached to acceptor proteins or to the PARP enzyme itself (automodification). wikipedia.orgnih.gov The synthesis of these polymers involves three distinct reactions: initiation (attachment of the first ADPR unit), elongation (adding subsequent ADPR units via ribose-ribose bonds), and branching. oup.com

Free ADP-ribose can be generated when these polymers are degraded. The enzyme Poly(ADP-ribose) glycohydrolase (PARG) is the main enzyme responsible for breaking down poly(ADP-ribose) chains, cleaving the ribose-ribose bonds and releasing ADP-ribose units. rsc.orgnih.gov

Data Tables

Table 1: Key Enzymes in Adenosine (B11128) Diphosphate (B83284) Ribose (ADPR) Metabolism

| Enzyme Class | Specific Enzyme(s) | Primary Function in Relation to ADPR | Substrate(s) | Product(s) |

| NAD+ Glycohydrolases | CD38 | Hydrolyzes NAD+ to ADPR; Hydrolyzes cADPR to ADPR. rsc.orgwikipedia.org | NAD+, Cyclic ADP-ribose (cADPR) | ADP-ribose, Nicotinamide |

| ADP-ribosyltransferases (ARTs/ARTDs) | PARP Family (e.g., PARP1, PARP2), Tankyrases | Catalyze the transfer of one (mono) or many (poly) ADP-ribose units from NAD+ to acceptor proteins. wikipedia.orgbeilstein-journals.org | NAD+ | Protein-linked mono(ADP-ribose), Poly(ADP-ribose) |

| Poly(ADP-ribose) Glycohydrolases | PARG | Degrades poly(ADP-ribose) chains, releasing free ADP-ribose. rsc.orgnih.gov | Poly(ADP-ribose) | ADP-ribose, Oligo(ADP-ribose) |

Table 2: Precursors in ADPR Synthesis

| Precursor Molecule | Chemical Formula | Role in Pathway |

| Nicotinamide Adenine Dinucleotide (NAD+) | C₂₁H₂₇N₇O₁₄P₂ | Primary donor of the ADP-ribose moiety for all enzymatic synthesis pathways. wikipedia.orgbeilstein-journals.org |

| Cyclic ADP-Ribose (cADPR) | C₁₅H₂₁N₅O₁₃P₂ | An intermediate that can be hydrolyzed by enzymes like CD38 to form linear ADPR. rsc.orgwikipedia.org |

Poly(ADP-ribose) Polymerases (PARPs) and ADP-ribosyltransferases (ARTs) in ADPR Polymerization and Transfer

Mono(ADP-ribosyl) Transferases (MARTs)

Mono(ADP-ribosyl) transferases (MARTs) are enzymes that catalyze the attachment of a single ADP-ribose unit to specific amino acid residues on a substrate protein, a process known as mono(ADP-ribosylation) or MARylation. researchgate.netmdpi.comnih.gov These enzymes are a subclass of the larger poly(ADP-ribosyl) polymerase (PARP) family and are often referred to as the PARP "monoenzymes". researchgate.netnih.gov While the functions of PARPs in creating long polymers are well-studied, the roles of MARTs in cellular signaling are an area of growing research. researchgate.net

MARTs are involved in a wide array of biological functions, including the regulation of metabolism, transcription, and immune responses. nih.govresearchgate.net The PARP family in mammals consists of 17 members, many of which function as MARTs. nih.gov These enzymes possess a conserved catalytic domain but are distinguished by other functional domains that direct them to specific cellular locations or confer additional biochemical activities. nih.gov For instance, several MARTs contain domains like WWE motifs or macrodomains. nih.gov Unlike the polymer-forming PARPs, many MARTs lack the key glutamate (B1630785) residue in the catalytic "H-Y-E" triad (B1167595) that is essential for polymer elongation. frontiersin.org

Table 1: Classification and Function of Selected Human MARTs

| Enzyme (PARP Name) | Key Domains | Known Functions |

|---|---|---|

| PARP7 (TIPARP) | WWE, CCCH Zinc Fingers | Immune response, Transcriptional regulation |

| PARP10 (ARTD10) | RRM, UIM | DNA damage response, Ubiquitin signaling |

| PARP14 (ARTD8) | Macrodomains, WWE | Antiviral response, Signal transduction |

| PARP15 (ARTD7) | Macrodomain | Regulation of cellular signaling |

This table presents a selection of MARTs and their associated functions and domains, illustrating the diversity within this enzyme subclass.

Poly(ADP-ribosyl) Transferases (PARPs)

Poly(ADP-ribosyl) transferases (PARPs) are enzymes that, like MARTs, use NAD+ as a substrate. However, they are capable of catalyzing the sequential transfer of multiple ADP-ribose units to form long, often branched, polymers on target proteins, a process called poly(ADP-ribosylation) or PARylation. mdpi.comnih.gov These polymers can reach lengths of over 200 units and can be branched, creating complex signaling scaffolds. nih.gov The PARP family members that perform PARylation are sometimes referred to as "polyenzymes". nih.gov

The most well-characterized PARPs are PARP1 and PARP2, which are activated by DNA damage. mdpi.com Upon detecting a single-strand DNA break, PARP1 binds to the damaged site and synthesizes a poly(ADP-ribose) chain. hmdb.ca This negatively charged polymer acts as a recruitment platform for DNA repair machinery, including proteins like DNA ligase III and XRCC1. hmdb.ca The catalytic domain of polymerizing PARPs features a conserved histidine-tyrosine-glutamate (H-Y-E) triad, where the glutamate residue is critical for the elongation of the PAR chain. frontiersin.org

Beyond DNA repair, PARPs are involved in transcription, apoptosis, and chromatin structure modulation. doi.orgacs.org The PARP family also includes tankyrases (PARP5a/ARTD5 and PARP5b/ARTD6), which are involved in processes like telomere maintenance and Wnt signaling. mdpi.com

Table 2: Comparison of MARTs and PARPs

| Feature | Mono(ADP-ribosyl) Transferases (MARTs) | Poly(ADP-ribosyl) Transferases (PARPs) |

|---|---|---|

| Product | Single ADP-ribose attachment (MARylation) | Polymer of ADP-ribose (PARylation) |

| Catalytic Triad | Often lacks the catalytic Glutamate (E) | Conserved His-Tyr-Glu (H-Y-E) triad |

| Primary Members | PARP3, PARP4, PARP6, PARP10, PARP14, PARP15, PARP16 nih.gov | PARP1, PARP2, PARP5a (TNKS1), PARP5b (TNKS2) nih.gov |

| Key Functions | Diverse signaling, metabolism, immune response nih.govresearchgate.net | DNA damage repair, chromatin remodeling, cell death hmdb.cadoi.org |

Detailed Mechanisms of Enzymatic Reactions in ADPR Biosynthesis

The biosynthesis of both mono- and poly(ADP-ribose) begins with the substrate nicotinamide adenine dinucleotide (NAD+). frontiersin.org The enzymatic reaction involves the transfer of the ADP-ribose portion of NAD+ to an acceptor, which is typically an amino acid side chain on a protein, releasing nicotinamide (NAM) in the process. mdpi.com

The core catalytic mechanism resides within the conserved PARP catalytic domain. nih.gov Key amino acid residues within this domain are responsible for binding NAD+ and facilitating the transfer. The process can be broken down into initiation and elongation steps. nih.gov

Initiation: The first ADP-ribose unit is transferred from NAD+ to a nucleophilic amino acid residue (such as glutamate, aspartate, serine, arginine, or lysine) on the target protein. nih.gov This reaction is catalyzed by both MARTs and PARPs.

Elongation (PARPs only): For polyenzymes like PARP1, the catalytic glutamate in the H-Y-E signature triad is essential for adding subsequent ADP-ribose units. frontiersin.org The enzyme uses the terminal ribose of the previously added ADPR unit as the new acceptor, forming a unique α(1→2) O-glycosidic bond between the ribose moieties. nih.gov This process is repeated to extend the linear PAR chain.

Branching (PARPs only): Branching points can be introduced into the PAR chain, occurring approximately every 20 to 50 units. doi.org

The entire process is highly dynamic, with the synthesized PAR chains being rapidly degraded by enzymes like Poly(ADP-ribose) glycohydrolase (PARG), which breaks the ribose-ribose bonds. nih.govhmdb.ca

Chemical Synthesis of Adenosine Diphosphate Ribulose Analogues for Mechanistic Elucidation

To study the complex biology of ADP-ribosylation, researchers rely on chemically synthesized analogues of ADPR. These synthetic molecules can overcome the limitations of enzymatic synthesis, such as product heterogeneity, and can be designed with specific modifications to probe enzyme mechanisms or act as inhibitors. doi.orgrsc.org

The chemical synthesis of ADPR analogues allows for precise modifications at various positions of the molecule, which is crucial for structure-activity relationship studies. rsc.org

Common strategies include:

Modification of the Terminal Ribose: Analogues have been created where specific hydroxyl groups on the terminal ribose are removed or blocked. acs.orgtandfonline.com This helps to investigate the importance of these groups for binding to and activating target proteins, such as the TRPM2 ion channel. acs.org

Modification of the Glycosidic Linkage: The anomeric position of the terminal ribose can be altered to create more stable analogues. For example, replacing the N-glycosidic bond with a C-glycosidic bond can increase resistance to enzymatic hydrolysis by hydrolases like the SARS-CoV-2 Mac1 domain. nih.gov

Modification of the Pyrophosphate Bridge: The pyrophosphate moiety is often a target for modification due to its negative charge and susceptibility to cellular pyrophosphatases. rsc.org Replacing one of the phosphate (B84403) groups with a non-hydrolyzable phosphonoacetate linker is one such strategy, designed to create more stable probes for studying ADPR-mediated signaling. rsc.org

The general synthetic approach often involves coupling a modified ribose-5-phosphate (B1218738) building block with an activated adenosine monophosphate (AMP) derivative, such as an imidazolide (B1226674) or morpholidate, to form the pyrophosphate bond. rsc.orgacs.org

While analogues provide insight into single ADPR units, understanding the function of poly(ADP-ribose) requires access to homogenous oligomers of a defined length and structure. doi.org Enzymatic synthesis of PAR yields a heterogeneous mixture of lengths and branching, making detailed structural and functional studies difficult. doi.org

Solid-phase synthesis has emerged as a powerful solution to this problem, enabling the assembly of well-defined linear ADPR oligomers. doi.orgnih.govrsc.org This methodology is analogous to the automated synthesis of DNA and peptides and offers significant advantages in purity and scalability.

The key features of this approach are:

Solid Support: The synthesis begins with a starting ribose unit attached to a solid support, such as controlled pore glass (CPG) resin. doi.orguniversiteitleiden.nl

Building Blocks: An advanced phosphoramidite (B1245037) building block of 2'-ribosyl adenosine is used. nih.gov This building block contains a protected phosphate group, which is crucial for forming the pyrophosphate linkage.

Iterative Cycles: The synthesis proceeds through a series of iterative cycles. Each cycle involves coupling the phosphoramidite building block to the resin-bound sugar, followed by an oxidation step to form the P(V)-pyrophosphate bond. doi.orguniversiteitleiden.nl

Deprotection and Cleavage: After the desired number of units have been added, the oligomer is chemically deprotected and cleaved from the solid support. doi.org

Using these methods, researchers have successfully synthesized linear ADPR oligomers up to a pentamer in length. rsc.orguniversiteitleiden.nl These defined oligomers are invaluable tools for investigating the length-dependent binding and activation of PAR-binding proteins, such as the oncogenic helicase ALC1. rsc.org

Metabolism and Degradation of Adenosine Diphosphate Ribulose

Principal Enzymes Involved in ADPR Degradation

The breakdown of poly(ADP-ribose) is a multi-step process managed by a specific set of hydrolase enzymes. These enzymes work in concert to dismantle the polymer, ultimately recycling its components and reversing the protein modification. researchgate.netnih.gov The primary enzymes responsible are Poly(ADP-ribose) Glycohydrolase (PARG), ADP-Ribosylhydrolase 3 (ARH3), and specialized lyases that remove the final protein-linked ADP-ribose moiety. nih.govmdpi.com

Poly(ADP-ribose) Glycohydrolase (PARG) Activity

Poly(ADP-ribose) glycohydrolase (PARG) is the principal enzyme responsible for the catabolism of PAR in mammalian cells. nih.govnih.gov It specifically hydrolyzes the O-glycosidic bonds that link the ADP-ribose units together, effectively depolymerizing the PAR chain. plos.orguniprot.org The action of PARG begins almost immediately after PAR synthesis, highlighting its crucial role in the rapid turnover of the polymer. nih.gov However, PARG's activity is limited to the ribose-ribose bonds within the polymer; it is incapable of cleaving the final ester bond that attaches the proximal ADP-ribose unit to the acceptor protein. nih.govuniprot.orgembopress.org This leaves a mono-ADP-ribosylated protein as a product, which requires further enzymatic action for complete reversal. plos.org

Exoglycosidase and Endoglycosidase Functions

PARG exhibits a dual catalytic mechanism, functioning as both an exoglycosidase and an endoglycosidase. plos.orgnih.gov

Exoglycosidase Activity : This is the primary mode of action for PARG. d-nb.info It involves the sequential removal of individual ADP-ribose monomers from the distal, non-reducing end of the PAR chain. nih.govmedchemexpress.com This processive degradation is highly efficient and accounts for the majority of PAR breakdown. d-nb.info The affinity and catalytic efficiency of this exoglycosidic action are dependent on the length of the PAR chain, with a preference for longer polymers. mdpi.com

Endoglycosidase Activity : PARG can also cleave internal ribose-ribose bonds within the PAR chain. plos.orgnih.gov This endoglycosidic function results in the release of shorter PAR oligomers, which can then be further processed. nih.gov It is estimated that this mode of degradation accounts for approximately 20% of PARG's total depolymerization activity. d-nb.info This activity may be particularly important for cleaving large, branched PAR structures. plos.org

Table 1: Catalytic Functions of Poly(ADP-ribose) Glycohydrolase (PARG)

| Catalytic Function | Description | Products |

| Exoglycosidase | Sequentially cleaves ADP-ribose units from the polymer's terminus. nih.govd-nb.info | ADP-ribose monomers. nih.gov |

| Endoglycosidase | Cleaves glycosidic bonds within the PAR chain. plos.orgnih.gov | Free poly(ADP-ribose) chains of varying lengths. nih.govnih.gov |

ADP-Ribosylhydrolase 3 (ARH3)

ADP-Ribosylhydrolase 3 (ARH3), also known as ADPRHL2, is another key enzyme in the ADP-ribose degradation pathway. elifesciences.orgwikipedia.org Like PARG, ARH3 can degrade PAR chains on proteins, though it generally does so with lower efficiency. elifesciences.org A critical and distinct role for ARH3 is its ability to reverse serine ADP-ribosylation. elifesciences.orgnih.gov Following DNA damage, ADP-ribose can be attached to serine residues, and ARH3 is the primary hydrolase responsible for removing this specific modification. elifesciences.org In human cells lacking ARH3, this serine-linked ADP-ribose signal persists after DNA damage, indicating the enzyme's crucial role in erasing this specific signal to control the DNA repair process. elifesciences.org While ARH3 possesses exoglycosidic activity similar to PARG, it cannot fully compensate for the loss of PARG, suggesting distinct, non-redundant roles in cellular PAR metabolism. d-nb.infonih.gov

(ADP-ribosyl) Protein Lyase in Terminal ADPR Removal

After PARG and ARH3 have degraded the PAR polymer down to a single ADP-ribose unit attached to the target protein, a final enzymatic step is required for complete reversal. plos.orgmdpi.com PARG is unable to cleave the final glutamate-ADP-ribose ester bond. embopress.org This task is performed by a class of enzymes known as ADP-ribosyl protein lyases or glycohydrolases.

A key enzyme in this process is Terminal ADP-Ribose protein Glycohydrolase (TARG1), also known as C6orf130. embopress.org TARG1 specifically hydrolyzes the bond between the terminal ADP-ribose and acidic amino acid residues (like glutamate) on the modified protein. mdpi.comembopress.org This action removes the final mono(ADP-ribose) unit, fully restoring the protein to its unmodified state and completing the degradation cycle. embopress.org The discovery of TARG1's function was crucial for understanding the complete reversal of protein poly(ADP-ribosylation). nih.govembopress.org

Dynamics of ADPR Polymer Turnover and Half-life

The metabolism of poly(ADP-ribose) is characterized by its exceptionally rapid dynamics, particularly in the context of a cellular response to genotoxic stress. nih.govacs.org In unstimulated cells, there is a low basal level of PAR. mybiosource.com However, upon detection of DNA strand breaks, PARP enzymes are rapidly activated, leading to a dramatic and transient increase in PAR synthesis. mybiosource.comnih.gov

This burst of synthesis is almost immediately countered by the high catalytic activity of PARG, resulting in a very short half-life for the newly formed polymers. mybiosource.comnih.gov

DNA Damage-Induced Turnover : In response to DNA-damaging agents, the half-life of the majority of poly(ADP-ribose) can be remarkably short, dropping to as low as one minute or less. mybiosource.comnih.govpnas.org This rapid turnover ensures that the PAR-mediated signaling required for DNA repair is acute and transient, allowing cellular processes to return to normal once the repair is complete. nih.gov

Constitutive Turnover : In contrast, a smaller, constitutive fraction of PAR polymers in undamaged cells exhibits a much slower turnover rate, with a reported half-life that can be as long as 7.7 hours. nih.govresearchgate.net This suggests that PAR metabolism is biphasic, with distinct pools of polymers potentially serving different biological functions. researchgate.net

The rapid synthesis and degradation cycle allows the cell to precisely control the location, timing, and magnitude of PAR-dependent signaling events. researchgate.net

Table 2: Half-life of Poly(ADP-ribose) Polymers

| Cellular Condition | Reported Half-life | Reference(s) |

| Following DNA Damage | < 1 to 5 minutes | mybiosource.comnih.govnih.govpnas.org |

| Constitutive (Unstimulated Cells) | ~7.7 hours | nih.govresearchgate.net |

Cellular and Molecular Functions of Adenosine Diphosphate Ribulose and Adprylation

Roles in Post-Translational Protein Modification (ADPRylation)

ADP-ribosylation is a post-translational modification where ADP-ribose moieties are transferred from NAD+ to target proteins. encyclopedia.pubscielo.brimrpress.com This process is catalyzed by ADP-ribosyltransferases (ARTs) and can significantly alter the target protein's properties and functions. mdpi.comencyclopedia.pub This modification exists in two forms: the attachment of a single ADP-ribose unit (mono-ADP-ribosylation) or multiple units to form a polymer (poly-ADP-ribosylation). scielo.brmdpi.comencyclopedia.pub

Mono-ADP-ribosylation (MARylation) involves the covalent attachment of a single ADP-ribose molecule to an acceptor protein. mdpi.comencyclopedia.pub This modification is a regulatory mechanism that can control the function of proteins in various ways. nih.gov Enzymes known as mono(ADP-ribosyl) transferases (MARTs), a subclass of the poly(ADP-ribose) polymerase (PARP) family, are responsible for catalyzing this reaction. nih.gov While historically less studied than its polymeric counterpart, MARylation is now recognized for its essential roles in regulating cellular processes such as RNA metabolism, cellular transport, and stress responses. nih.gov The removal of this modification is carried out by specific enzymes called ADP-ribosylhydrolases, which can function in a manner specific to the amino acid acceptor site. mdpi.comencyclopedia.pub

Poly-ADP-ribosylation (PARylation) is the process of attaching multiple ADP-ribose units to a target protein, forming a complex polymer. scielo.br This modification is central to numerous cellular functions, including DNA damage repair, transcriptional regulation, and the modulation of chromatin structure. imrpress.comoup.comnih.gov The primary enzyme responsible for the majority of PAR synthesis in response to DNA damage is Poly(ADP-ribose) polymerase 1 (PARP1). nih.govbiorxiv.org

The synthesis of poly(ADP-ribose) (PAR) chains begins with the transfer of the first ADP-ribose unit from NAD+ to an acceptor protein. mdpi.com Subsequent ADP-ribose units are then added to form a linear chain through α(1→2) O-glycosidic bonds between the ribose moieties. mdpi.comnih.govresearchgate.net The PAR polymer can be further extended and complicated by the formation of branches. scielo.brresearchgate.net These branches are created through a 2'',1'''-glycosidic bond, resulting in a complex, branched polymer structure that can consist of up to 200 ADP-ribose units. mdpi.comupenn.edu The uniform α(1→2) linkage in both linear and branched portions suggests that the same or similar enzymes catalyze both elongation and branching. nih.gov

ADP-ribosylation can occur on a variety of amino acid residues within a target protein. The addition of ADP-ribose units can dramatically alter the biophysical properties of the protein due to the high density of negative charges in the ADPR group. scielo.br Extensive research, including proteomic studies, has identified a diverse range of amino acid acceptor sites for this modification. oup.comnih.govembopress.org The most commonly targeted residues include charged amino acids. oup.com

Table 1: Identified Amino Acid Acceptor Sites for ADP-Ribosylation

| Amino Acid | One-Letter Code | Type |

|---|---|---|

| Arginine | R | Basic |

| Cysteine | C | Sulfur-containing |

| Glutamate (B1630785) | E | Acidic |

| Histidine | H | Basic |

| Asparagine | N | Amide |

| Serine | S | Hydroxyl-containing |

| Threonine | T | Hydroxyl-containing |

| Lysine (B10760008) | K | Basic |

| Tyrosine | Y | Aromatic |

| Aspartate | D | Acidic |

This table summarizes amino acid residues that have been identified as acceptor sites for ADP-ribosylation. oup.comnih.govembopress.orgportlandpress.comoup.com

The specificity of which amino acid is targeted can be influenced by factors such as the association of the PARP enzyme with other proteins. For instance, the Histone PARylation Factor 1 (HPF1) can alter the specificity of PARP1 and PARP2, directing the modification towards serine residues. scielo.brportlandpress.com

Poly-ADP-ribosylation (PARylation) of Target Proteins

Formation of Linear and Branched Poly(ADP-ribose) Chains

Adenosine (B11128) Diphosphate (B83284) Ribose as an Intracellular Signaling Molecule

Beyond its role in post-translational modifications, adenosine diphosphate ribose is increasingly recognized as a crucial intracellular signaling molecule. genscript.comkarger.comrsc.orgnih.gov It is produced from the hydrolysis of NAD+ and can act as a second messenger, triggering specific cellular responses. karger.comchegg.com

A primary and well-characterized function of intracellular ADPR is the activation of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. karger.comnih.govbiorxiv.orgresearchgate.net TRPM2 is a calcium-permeable, non-selective cation channel involved in diverse physiological processes, including immune response, apoptosis, and body temperature regulation. biorxiv.orgnih.gov

The activation of the TRPM2 channel by ADPR is a complex process. nih.govbiorxiv.org Structural and functional studies have revealed that ADPR binds to specific sites on the TRPM2 channel protein. nih.gov One critical binding site is located within the N-terminal MHR1/2 domain of the channel. biorxiv.orgnih.gov In many species, including humans, a second binding site in the C-terminal NUDT9-H domain is also essential for channel gating. biorxiv.org The binding of ADPR to these domains induces a conformational change in the channel, which, in the presence of calcium (Ca2+), leads to the opening of the channel pore. nih.govuniprot.org This allows for the influx of Ca2+ across the plasma membrane and can also trigger Ca2+ release from lysosomes, thereby elevating intracellular Ca2+ levels and initiating downstream signaling events. nih.govuniprot.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Adenosine diphosphate ribose | ADPR |

| Nicotinamide (B372718) adenine (B156593) dinucleotide | NAD+ |

| Calcium | Ca2+ |

| Arginine | Arg / R |

| Cysteine | Cys / C |

| Glutamate | Glu / E |

| Histidine | His / H |

| Asparagine | Asn / N |

| Serine | Ser / S |

| Threonine | Thr / T |

| Lysine | Lys / K |

| Tyrosine | Tyr / Y |

| Aspartate | Asp / D |

| Histone PARylation Factor 1 | HPF1 |

| Poly(ADP-ribose) | PAR |

| Poly(ADP-ribose) polymerase | PARP |

| Poly(ADP-ribose) polymerase 1 | PARP1 |

| Poly(ADP-ribose) polymerase 2 | PARP2 |

| ADP-ribosyltransferases | ARTs |

| Mono(ADP-ribosyl) transferases | MARTs |

| ADP-ribosylhydrolases | ARHs |

Modulation of Intracellular Calcium (Ca2+) Mobilization

Adenosine diphosphate ribulose (ADPR) is a recognized signaling molecule involved in the modulation of intracellular calcium (Ca2+) levels. karger.comnih.gov It is produced from the hydrolysis of β-NAD+ and cyclic-ADP-ribose (cADPR) by NAD glycohydrolases like the multifunctional enzyme CD38. karger.com This production can occur both inside and outside the cell. karger.comnih.gov

ADPR elicits a concentration-dependent increase in intracellular Ca2+ concentration ([Ca2+]i), which is characterized by a rapid, transient phase followed by a sustained phase. karger.comnih.gov The sustained influx of Ca2+ is dependent on the presence of extracellular Ca2+ and can be inhibited by non-selective cation channel blockers. karger.comnih.gov Notably, in some cell types like rat pulmonary artery smooth muscle cells, this Ca2+ response is not affected by antagonists of the TRPM2 channel. karger.comnih.gov Instead, the Ca2+ mobilizing effects of extracellular ADPR in these cells are mediated through purinergic receptors. karger.comnih.gov

The primary target for intracellular ADPR in Ca2+ signaling is the transient receptor potential melastatin 2 (TRPM2) channel, a non-specific cation channel. nih.govfrontiersin.org Activation of TRPM2 by ADPR leads to an influx of Ca2+ and other cations, thereby increasing the intracellular Ca2+ concentration. nih.govfrontiersin.org This mechanism is distinct from Ca2+ release from intracellular stores triggered by other second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and cyclic ADP-ribose (cADPR). frontiersin.orgwjgnet.com

Table 1: Key Proteins in ADPR-Mediated Ca2+ Mobilization

| Protein | Function in ADPR Signaling | Cellular Location |

|---|---|---|

| CD38 | Synthesizes ADPR from β-NAD+ and cADPR. karger.com | Plasma membrane, Mitochondria karger.com |

| TRPM2 | ADPR-gated non-selective cation channel, allows Ca2+ influx. nih.govfrontiersin.org | Plasma membrane frontiersin.org |

| Purinergic Receptors (P2X, P2Y) | Mediate Ca2+ response to extracellular ADPR in some cells. karger.comnih.gov | Plasma membrane karger.com |

Synergistic Interactions with Cyclic ADP-Ribose (cADPR) in Signaling

ADPR and cyclic ADP-ribose (cADPR) are both adenine-containing second messengers derived from NAD+ and are key regulators of cellular Ca2+ homeostasis. nih.govwjgnet.com While they can act independently, their signaling pathways can also interact synergistically.

Both ADPR and cADPR are produced by the enzyme CD38. karger.comfrontiersin.org cADPR primarily mobilizes Ca2+ from intracellular stores, such as the endoplasmic reticulum, by activating ryanodine (B192298) receptors (RyRs). nih.govwjgnet.comnih.gov ADPR, on the other hand, mainly activates the TRPM2 channel in the plasma membrane to facilitate Ca2+ entry from the extracellular space. nih.govfrontiersin.org

The synergistic interaction between ADPR and cADPR is particularly evident in the context of TRPM2 channel activation. cADPR can also bind to the TRPM2 channel, and the presence of both molecules enhances the activation of the channel, leading to a more robust Ca2+ influx. wikipedia.org This suggests a coordinated regulation of Ca2+ signaling, where cADPR-mediated release from internal stores can be amplified by ADPR-mediated entry from the outside. This interplay allows for fine-tuning of the spatial and temporal aspects of Ca2+ signals within the cell. frontiersin.org

Regulation of Gene Expression and Chromatin Dynamics

Involvement in Chromatin Remodeling

ADP-ribosylation (ADPRylation), the process of attaching ADP-ribose moieties to proteins, plays a significant role in chromatin remodeling, a process essential for gene regulation, DNA replication, and repair. ideayabio.comnih.gov This modification can be in the form of mono-ADP-ribosylation (MAR) or poly-ADP-ribosylation (PAR). mdpi.com

One of the key mechanisms by which ADPRylation influences chromatin structure is through the recruitment of chromatin remodeling complexes. elifesciences.orgnih.gov For instance, the chromatin remodeler ALC1 (Amplified in Liver Cancer 1) is recruited to sites of DNA damage in a PARP1-dependent manner. nih.govelifesciences.org Serine ADP-ribosylation of histones, a modification catalyzed by the PARP1/2:HPF1 complex, marks nucleosomes as substrates for ALC1-dependent remodeling. elifesciences.orgnih.gov This modification can increase the rate of chromatin remodeling by ALC1 significantly. elifesciences.org

Furthermore, the synthesis and degradation of poly(ADP-ribose) (PAR) are linked to the generation of nuclear ATP, which is required for the energy-dependent processes of chromatin remodeling. ideayabio.comcrg.eu The hydrolysis of PAR to ADPR by PARG (Poly(ADP-ribose) Glycohydrolase), and the subsequent conversion of ADPR to ATP by the enzyme NUDIX5, provides a local source of energy within the nucleus to fuel chromatin modifications necessary for transcriptional activation. ideayabio.comcrg.eu

Influence on Transcriptional Processes

ADP-ribosylation influences transcription through multiple mechanisms. mdpi.comnih.gov The modification of histones and other chromatin-associated proteins can alter chromatin structure, making it more or less accessible to the transcriptional machinery. ideayabio.comnih.gov

ADPR itself can act as a signaling molecule in transcriptional regulation. nih.gov In some bacteria, ADPR functions as an allosteric regulator of transcriptional repressors. For example, the transcriptional repressor NrtR binds to DNA and inhibits the transcription of genes involved in NAD+ biosynthesis. nih.gov The binding of ADPR to NrtR abolishes its repressive activity, thereby allowing gene expression. nih.gov This suggests a feedback mechanism where high levels of NAD+ turnover, indicated by the accumulation of ADPR, signal the need for increased NAD+ synthesis. nih.gov

Moreover, the process of ADPRylation is involved in both transcriptional activation and repression in eukaryotes. mdpi.com The dynamic addition and removal of ADP-ribose moieties from proteins by PARPs and PARGs, respectively, provide a regulatory layer for controlling gene expression in response to various cellular signals. mdpi.comnih.gov

Association with Histone MacroH2A Binding (O-acetylated ADPR)

The histone variant macroH2A is a key component of heterochromatin, which is generally associated with transcriptional repression. nih.gov The macrodomain of the macroH2A1.1 splice variant can bind to NAD+ metabolites, including O-acetyl-ADP-ribose (OAADPR). nih.govnih.gov

OAADPR is a product of sirtuin-catalyzed deacetylation reactions, where the acetyl group from a lysine residue is transferred to ADP-ribose. nih.gov The binding of OAADPR to the macrodomain of macroH2A1.1 provides a direct link between cellular metabolic status (as reflected by NAD+ levels and sirtuin activity) and chromatin structure. nih.govnih.gov

Interestingly, alternative splicing of the H2AFY gene produces another variant, macroH2A1.2, which differs slightly in structure and is unable to bind these nucleotide metabolites. nih.gov This suggests that alternative splicing is a mechanism to regulate the interaction between NAD+ metabolites and chromatin. nih.gov The binding of OAADPR to macroH2A1.1 may facilitate the assembly of silencing complexes on nucleosomes, thereby contributing to the regulation of gene expression. nih.gov

Table 2: Proteins and Molecules in ADPR-Related Gene Regulation

| Molecule/Protein | Role | Interacting Partner(s) |

|---|---|---|

| ADPR | Allosteric regulator of transcription. nih.gov | NrtR (in bacteria) nih.gov |

| ALC1 | Chromatin remodeler recruited by ADPRylated histones. nih.govelifesciences.org | ADP-ribosylated histones elifesciences.org |

| NUDIX5 | Converts ADPR to ATP for chromatin remodeling. ideayabio.comcrg.eu | ADPR, Pyrophosphate ideayabio.com |

| MacroH2A1.1 | Binds OAADPR, linking metabolism to chromatin. nih.govnih.gov | O-acetyl-ADP-ribose (OAADPR) nih.gov |

| O-acetyl-ADP-ribose (OAADPR) | Sirtuin metabolite that binds to macroH2A1.1. nih.gov | MacroH2A1.1 nih.gov |

Crucial Roles in DNA Damage Response and Repair Pathways

ADP-ribosylation is a critical and early event in the cellular response to DNA damage. mdpi.comnih.gov The primary enzymes responsible for this are the poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, which act as DNA damage sensors. nih.govoncotarget.com

Upon detection of DNA breaks, PARP1 and PARP2 are activated and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins, including histones. mdpi.comnih.govoncotarget.com This PARylation serves several key functions in the DNA damage response (DDR):

Recruitment of Repair Factors: The PAR chains act as a scaffold to recruit various DNA repair proteins to the site of damage. mdpi.comnih.govuni-koeln.de This includes factors involved in different repair pathways such as base excision repair (BER), nucleotide excision repair (NER), homologous recombination (HR), and non-homologous end joining (NHEJ). nih.govuni-koeln.demdpi.com

Chromatin Decondensation: The accumulation of negatively charged PAR polymers at damage sites leads to the relaxation of chromatin structure. nih.gov This decondensation makes the damaged DNA more accessible to the repair machinery. nih.gov

Modulation of Protein Activity: ADP-ribosylation can directly alter the activity of target proteins involved in DNA repair. mdpi.com

The ADPR signal is transient and tightly regulated. The PAR chains are rapidly degraded by Poly(ADP-ribose) glycohydrolase (PARG) into mono-ADP-ribose (MAR), which can remain on chromatin for a longer duration. nih.govportlandpress.com This dynamic interplay between PARP-mediated synthesis and PARG-mediated hydrolysis ensures a timely and coordinated DNA repair process. nih.govoncotarget.com Recent studies have also highlighted the importance of serine ADP-ribosylation in the DDR, which is crucial for the recruitment of specific repair factors and for coordinating DNA repair with cell cycle progression. nih.govresearchgate.net

Furthermore, in some contexts, ADP-ribosylation can occur directly on the DNA itself, forming covalent ADP-ribose-DNA adducts, which are then recognized and processed by the DNA repair machinery. mdpi.comanr.fr

Detection and Signaling of DNA Single-Strand Breaks

The integrity of the genome is under constant threat from both endogenous and exogenous sources, leading to various forms of DNA damage. Among the most frequent lesions are single-strand breaks (SSBs). The rapid and efficient detection of these breaks is paramount for maintaining genomic stability. Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, are primary sensors of SSBs. wikipedia.orgscielo.brencyclopedia.pub

Upon detecting a DNA nick, PARP1 binds to the damaged site through its zinc-finger domains. wikipedia.org This binding event triggers a conformational change in the enzyme, leading to its activation. wikipedia.org Activated PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR), a negatively charged polymer, from its substrate nicotinamide adenine dinucleotide (NAD+). wikipedia.orgoup.com This PAR synthesis, or PARylation, occurs at or near the site of the DNA break and serves as a crucial signaling event. oup.com The PAR chains act as a scaffold, recruiting other DNA repair factors to the lesion. oup.comfrontiersin.org This initial burst of PARylation is considered one of the earliest responses to DNA damage, initiating the cascade of repair events. oup.com

The process of PARylation not only serves as a recruitment platform but also contributes to the local chromatin decondensation. The accumulation of negatively charged PAR chains can lead to electrostatic repulsion, which helps to open up the chromatin structure. oup.com This architectural change facilitates the access of the DNA repair machinery to the damaged DNA strand. oup.com

Recruitment and Coordination of DNA Repair Enzymes

Following the initial detection and signaling of a single-strand break, the synthesized poly(ADP-ribose) chains orchestrate the assembly of the DNA repair machinery. This is a critical step in both the base excision repair (BER) and single-strand break repair (SSBR) pathways. scielo.brnih.gov The PAR polymer acts as a docking platform for a multitude of proteins containing specific PAR-binding motifs. frontiersin.orgfrontiersin.org

Key among the recruited factors is the scaffold protein XRCC1 (X-ray repair cross-complementing protein 1). wikipedia.orgscielo.br XRCC1, which itself possesses a PAR-binding domain, plays a central role in coordinating the subsequent steps of the repair process. scielo.br It interacts with and recruits other essential enzymes to the site of damage, including DNA ligase III, DNA polymerase beta, and polynucleotide kinase-phosphatase (PNKP). wikipedia.orgnih.govnih.gov This coordinated assembly ensures the efficient processing of the DNA break, including the removal of damaged bases, synthesis of a new DNA strand, and finally, the ligation of the nick to restore the integrity of the DNA backbone. scielo.br

The dynamic nature of PARylation is crucial for the progression of DNA repair. After the initial recruitment phase, the PAR chains are rapidly degraded by enzymes such as poly(ADP-ribose) glycohydrolase (PARG). encyclopedia.pubfrontiersin.org This degradation is essential for the release of the repair factors and the final ligation step, allowing the repair process to be completed and the chromatin to return to its condensed state. encyclopedia.pub

| Recruited DNA Repair Enzyme | Function in Single-Strand Break Repair |

| XRCC1 | Scaffold protein that coordinates the assembly of the repair complex. |

| DNA Ligase III | Catalyzes the final sealing of the DNA nick. |

| DNA Polymerase Beta | Fills the single-nucleotide gap after removal of the damaged base. |

| PNKP | Processes the ends of the DNA break to make them suitable for ligation. |

Participation in Metabolic Regulation

ADPRylation is not only a key player in DNA repair but also has significant implications for cellular metabolism. This is primarily due to its consumption of NAD+, a central molecule in metabolic redox reactions, and its direct modification of metabolic enzymes.

Impact on Cellular NAD+ Levels and Metabolism

The synthesis of poly(ADP-ribose) by PARPs is a major consumer of cellular NAD+. nih.gov In response to extensive DNA damage, the hyperactivation of PARP1 can lead to a significant depletion of the cellular NAD+ pool. nih.govnih.gov This depletion has profound consequences for cellular metabolism, as NAD+ is a critical coenzyme for numerous dehydrogenases involved in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. nih.govmdpi.com

A reduction in NAD+ levels can impair these central metabolic pathways, leading to a decrease in ATP production. mdpi.com In extreme cases of PARP hyperactivation, the severe depletion of NAD+ and subsequent ATP can lead to a form of programmed cell death known as parthanatos. wikipedia.orgscielo.br This highlights the intricate link between DNA damage response, ADPRylation, and cellular bioenergetics.

Furthermore, the process of ADPRylation itself is influenced by the metabolic state of the cell. The availability of NAD+ can directly impact the extent of PARP activity, creating a feedback loop between metabolism and DNA repair. nih.gov

Regulation of Nitrogenase Activity in Prokaryotic Systems

In certain prokaryotes, ADP-ribosylation serves as a direct regulatory mechanism for key metabolic enzymes. A well-studied example is the regulation of nitrogenase activity in nitrogen-fixing bacteria. nih.govzendy.io Nitrogenase is the enzyme responsible for the conversion of atmospheric nitrogen to ammonia, a highly energy-intensive process. nih.govasm.org

In response to an excess of fixed nitrogen (e.g., ammonium) or other environmental signals like darkness, the nitrogenase enzyme complex is rapidly inactivated through mono-ADP-ribosylation. nih.govasm.orggrantome.com Specifically, the Fe protein component of nitrogenase is modified by a dinitrogenase reductase ADP-ribosyltransferase (DraT). nih.gov This covalent modification prevents the transfer of electrons to the MoFe protein, thereby inhibiting nitrogenase activity. nih.govzendy.io

This regulatory mechanism is reversible. When the inhibitory signal is removed (e.g., ammonium (B1175870) is depleted), a dinitrogenase reductase activating glycohydrolase (DraG) removes the ADP-ribose moiety from the Fe protein, restoring nitrogenase activity. nih.govgrantome.com This reversible ADP-ribosylation provides a rapid and efficient switch to control nitrogen fixation in response to changing environmental conditions. asm.org

| Regulatory Enzyme | Function | Effect on Nitrogenase |

| DraT | ADP-ribosylates the Fe protein of nitrogenase. | Inactivation |

| DraG | De-ADP-ribosylates the Fe protein of nitrogenase. | Activation |

Diverse Biological Processes Modulated by ADPRylation

The influence of ADPRylation extends beyond DNA repair and core metabolism, with emerging roles in a variety of other fundamental cellular processes.

RNA Biology

Recent research has uncovered a significant role for PARPs and ADPRylation in various aspects of RNA biology. researchgate.netnih.gov This includes the regulation of gene expression at multiple levels, from transcription to RNA processing and stability. researchgate.netnih.govdoi.org

PARP1, for instance, has been shown to be a key regulator of ribosomal DNA (rDNA) transcription, a critical step in the biogenesis of ribosomes. researchgate.netnih.gov PARP1-mediated ADPRylation can prevent the methylation of rDNA, thereby promoting the production of ribosomal RNA (rRNA). researchgate.netnih.gov

Furthermore, there is growing evidence for the involvement of PARPs in alternative splicing of messenger RNAs (mRNAs) and the direct ADPRylation of RNA molecules themselves. researchgate.netnih.gov ADPRylation can also influence mRNA stability and protein synthesis, particularly in response to cellular stresses such as viral infections. researchgate.netdoi.org The dysregulation of PARP activity in these RNA-related processes can contribute to disease states. researchgate.netdoi.org These findings highlight the expanding role of ADPRylation as a multifaceted regulator of gene expression and protein abundance. researchgate.netnih.govdoi.org

Inflammatory Responses

ADPRylation is a key regulator of inflammatory processes. nih.govnih.gov The activation of PARP enzymes can significantly influence the expression of genes related to inflammation. nih.gov PARP-1, a prominent member of the PARP family, is known to promote the transcription of pro-inflammatory genes. nih.govdntb.gov.ua For instance, the inhibition of PARP-1 has been shown to decrease the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). nih.gov This regulatory role is partly achieved through the interaction of PARP-1 with transcription factors like NF-κB, which is central to the inflammatory response. dntb.gov.uaoncotarget.com

In macrophages, the PARP-1-mediated ADPRylation of the transcription factor STAT1α is critical for interferon-gamma (IFNγ)-dependent transcriptional activation and subsequent pro-inflammatory responses. dntb.gov.ua Another PARP family member, ARTD1, has been found to enhance the lipopolysaccharide (LPS)-induced transcriptional increase of genes for cytokines like IL-12, TNF-α, and IL-6. nih.gov The activation of PARP-1 also facilitates the release of High Mobility Group Box 1 (HMGB1), a protein that can activate microglia and amplify inflammation. nih.gov Thus, by modulating the expression of inflammatory mediators and the activity of key signaling proteins, ADPRylation plays a pivotal role in orchestrating inflammatory responses. nih.govnih.govauajournals.org

| Enzyme/Pathway | Experimental Context | Key Findings | Source(s) |

|---|---|---|---|

| PARP-1 Inhibition | General Inflammatory Models | Reduces mRNA levels and expression of pro-inflammatory cytokines (TNF-α, IL-1, IL-6). | nih.gov |

| PARP-1 / STAT1α | Macrophages stimulated with IFNγ | PARP-1-mediated ADPRylation of STAT1α is essential for its DNA binding, enhancer activation, and the resulting pro-inflammatory response. | dntb.gov.ua |

| ARTD1 (PARP-1) | LPS-stimulated cells | Increases the transcriptional upregulation of IL-12, TNF-α, and IL-6. | nih.gov |

| PARP Inhibition | Neutrophil Recruitment Models | Suppresses the inflammatory response and attenuates neutrophil recruitment. | auajournals.org |

Cell Differentiation

The process of ADPRylation is deeply intertwined with the regulation of cell differentiation, a fundamental process where a cell changes from one type to a more specialized one. nih.govelifesciences.org This regulation occurs through the modification of proteins involved in gene expression, chromatin structure, and RNA processing. nih.govbohrium.com

During the differentiation of mouse embryonic stem cells (mESCs), for example, there are significant changes in NAD+ metabolism that directly impact the catalytic activity of PARP-1. nih.gov Early in the differentiation process, there is a notable increase in PARP-1 activity driven by enhanced nuclear NAD+ biosynthesis. nih.gov The proteins targeted by PARP-1 in mESCs are enriched for functions related to stem cell maintenance, transcriptional regulation, and RNA processing. nih.gov

| Molecule/Process | Experimental Model | Key Findings | Source(s) |

|---|---|---|---|

| PARP-1 | Mouse Embryonic Stem Cells (mESCs) | PARP-1 activity increases during early differentiation, modifying proteins involved in stem cell maintenance and RNA processing. | nih.gov |

| ADPRylation of Spliceosome Components (U2AF35, U2AF65) | Mouse Embryonic Stem Cells (mESCs) | Site-specific ADPRylation modulates the function of core splicing factors, affecting mRNA isoform specialization. | nih.gov |

| PARP Expression | Rat Testis (Spermatogenesis) | PARP gene expression is developmentally regulated and varies according to the stage of germ cell differentiation. | oup.com |

| ADPRylation | General | Controls cellular differentiation through the regulation of gene expression and RNA biology. | elifesciences.org |

Cell Proliferation and Growth Regulation (e.g., Myocardial Cells)

ADPRylation plays a significant, often inhibitory, role in cell proliferation and growth. nih.gov The activity of poly(ADP-ribose) polymerase is frequently observed to be inversely related to the rate of DNA synthesis. portlandpress.com In differentiating rat cardiac muscle, for instance, PARP activity increases as the rates of DNA synthesis and cell proliferation decrease. portlandpress.com This suggests that NAD+ and PARP may be involved in repressing DNA synthesis during terminal differentiation of heart muscle cells. portlandpress.com

The regulation of myocardial cell division is also influenced by environmental factors like oxygen levels, which appear to act through ADPRylation pathways. nih.gov Cultured chick-embryo heart cells divide more slowly in 20% oxygen compared to 5% oxygen, and this correlates with an 83% higher poly(ADP-ribose) polymerase activity in the higher oxygen environment. nih.gov The proposed mechanism involves the cellular redox state: lower oxygen shifts the balance from NAD+ to NADH, which decreases the synthesis of poly(ADP-ribose), a known inhibitor of DNA synthesis, thereby increasing cell division. nih.gov

More recent research has uncovered a more complex role for PARP-1 in the heart. While historically linked to cell death under stress, PARP1 has now been shown to promote heart regeneration and cardiomyocyte proliferation following injury in mice. ijbs.com In a model of cardiac injury, PARP1 overexpression improved heart regeneration. ijbs.com Mechanistically, PARP1 was found to interact with and poly(ADP-ribosyl)ate Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1). This modification enhanced the interaction between HSP90AB1 and Cell Division Cycle 37 (CDC37), which in turn activated cell cycle kinases and promoted the proliferation of cardiomyocytes. ijbs.com This indicates that PARP1 can be a positive regulator of cardiomyocyte proliferation, making it a potential therapeutic target for cardiac repair. ijbs.com

| Molecule/Factor | Experimental Model | Key Findings | Source(s) |

|---|---|---|---|

| Poly(ADP-ribose) Polymerase | Differentiating Rat Cardiac Muscle | Enzyme activity is inversely related to the rate of DNA synthesis and cell proliferation. | portlandpress.com |

| Oxygen Partial Pressure | Chick-Embryo Heart Cells | Lower oxygen increases the rate of cell division, which correlates with decreased poly(ADP-ribose) synthesis. | nih.gov |

| PARP1 | Apical Resection-Operated Mice | PARP1 knockout impaired cardiomyocyte proliferation, while overexpression improved heart regeneration. | ijbs.com |

| PARP1 / HSP90AB1 / CDC37 | Mouse Cardiomyocytes | PARP1 poly(ADP-ribosyl)ates HSP90AB1, enhancing its binding to CDC37 and activating the cell cycle to promote proliferation. | ijbs.com |

Protein Biosynthesis

ADP-ribosylation is a key regulator of protein biosynthesis, exerting control at multiple stages from ribosome creation to the final translation of messenger RNA (mRNA). nih.govresearchgate.netdoi.orgnih.gov The PARP family of enzymes, through the process of ADPRylation, influences rDNA transcription, ribosome biogenesis, mRNA processing, and translation. nih.govdoi.orgnih.gov

PARP-1 activity is a critical regulator of ribosomal DNA (rDNA) transcription, which is the foundational step in producing ribosomes, the cell's protein synthesis machinery. nih.govresearchgate.netdoi.org In breast cancer cells, for example, PARP-1-mediated ADPRylation of the protein DDX21 enhances rDNA transcription and ribosome biogenesis. nih.gov

Furthermore, ADPRylation can target essential components of the translation machinery. The bacterial diphtheria toxin, for example, inhibits protein synthesis by ADP-ribosylating eukaryotic translation elongation factor 2 (eEF2). nih.govresearchgate.net This modification impairs the factor's ability to move the ribosome along the mRNA, thereby slowing the rate of elongation and inhibiting the synthesis of proteins required for processes like cell cycle progression. nih.gov This body of evidence demonstrates that ADPRylation provides a dynamic layer of control over the entire protein production pathway. nih.govdoi.orgnih.gov

| Molecule/Process | Experimental System | Key Findings | Source(s) |

|---|---|---|---|

| PARP-1 / DDX21 | Breast Cancer Cells | ADPRylation of DDX21 by PARP-1 enhances rDNA transcription and ribosome biogenesis, promoting cell growth. | nih.gov |

| PARP16 / Ribosomal MARylation | Human Ovarian Cancer Cells | PARP16-dependent mono-ADP-ribosylation of ribosomal proteins (e.g., RPL24, RPS6) inhibits translation and prevents proteotoxicity. | aacrjournals.org |

| Diphtheria Toxin / eEF2 | Yeast (Saccharomyces cerevisiae) | ADP-ribosylation of elongation factor 2 (eEF2) inhibits its translocation activity, decreasing total protein synthesis. | nih.govresearchgate.net |

| PARP-mediated ADPRylation | General | Regulates multiple steps in the protein biosynthetic pathway, including mRNA processing, stability, and translation. | nih.govresearchgate.netdoi.orgnih.gov |

Regulatory Mechanisms Governing Adenosine Diphosphate Ribulose Metabolism and Adprylation

Allosteric Regulation of Poly(ADP-ribose) Polymerase Activity

Poly(ADP-ribose) polymerases (PARPs) are modular enzymes whose catalytic activity is controlled by allosteric regulation. nih.govacs.orgacs.org The typical architecture of a PARP enzyme includes a C-terminal catalytic domain (CAT) and N-terminal regulatory domains (REG) that sense cellular signals. nih.govacs.orgacs.org In an unstimulated state, the enzyme is held in an auto-inhibited conformation, where a helical subdomain (HD) within the catalytic domain restricts the access of the substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to the active site. acs.orgacs.org

The primary allosteric activator for PARP1 and PARP2 is the presence of DNA strand breaks. biorxiv.orguniprot.org Upon binding to a DNA break, the PARP enzyme undergoes a significant conformational change. acs.org This structural rearrangement is transmitted from the regulatory domains to the catalytic domain, destabilizing the auto-inhibitory HD subdomain. acs.org This opens up the NAD+ binding pocket, leading to a dramatic increase in catalytic activity and the initiation of PAR synthesis. acs.orguniprot.org This process of allosteric activation ensures that PARP activity is spatially and temporally confined to sites of genomic damage. biorxiv.org The modular nature of PARPs is highlighted by studies showing that the regulatory and catalytic domains from different PARP orthologs can sometimes be combined to create functional chimeric enzymes, demonstrating the conserved nature of this allosteric communication. nih.govacs.orgacs.org

Influence of NAD+ Concentration on Poly(ADP-ribose) Polymer Size

The synthesis of poly(ADP-ribose) is fundamentally dependent on the availability of its substrate, NAD+. nih.gov Consequently, the intracellular concentration of NAD+ is a critical determinant of both the rate of PAR synthesis and the ultimate size and complexity of the polymer chains. d-nb.infopnas.org PARP1, the primary enzyme responsible for PAR synthesis upon DNA damage, consumes NAD+ to add successive ADP-ribose units to target proteins. nih.gov

Studies have shown a direct correlation between NAD+ concentration and the amount of PAR produced. d-nb.info At low NAD+ levels, the rate of PARP1's automodification increases, but higher concentrations are required for the elongation of long and complex PAR chains. oup.com The length and branching of these chains are not trivial features; they are crucial for the polymer's signaling function. Longer and more complex PAR polymers are more effective at recruiting downstream signaling and repair proteins and are more potent inducers of cell death pathways when PARP-1 is overactivated. pnas.org The compartmentalization of NAD+ pools within the cell (e.g., nucleus vs. cytoplasm) also plays a regulatory role, ensuring that nuclear PARPs have access to sufficient substrate to respond to genotoxic stress without completely depleting the cell's metabolic resources. nih.govfrontiersin.org

Table 1: Effect of NAD+ Concentration on PARP-1 Activity This table is generated based on conceptual data from research findings.

| NAD+ Concentration | PARP-1 Activity Level | Resulting PAR Chain Characteristics |

|---|---|---|

| Low | Basal/Initiation | Short chains, limited elongation |

| Moderate | Intermediate | Moderate chain length and complexity |

| High | Maximal | Long, complex, and branched chains |

Frequency of DNA Strand Breaks Determining Poly(ADP-ribose) Chain Initiation

The initiation of poly(ADP-ribose) synthesis is directly proportional to the extent of DNA damage, specifically the number of DNA strand breaks. plos.org PARP1 acts as a molecular sensor that recognizes and binds to both single and double-strand DNA breaks. biorxiv.orguniprot.org This binding event is the trigger for the allosteric activation of the enzyme's catalytic activity. plos.org Therefore, a higher frequency of DNA strand breaks leads to the recruitment and activation of more PARP1 molecules, resulting in a more robust initiation of PAR chain synthesis at multiple sites across the genome. plos.org

This rapid and vigorous synthesis of PAR is a critical first step in the DNA damage response (DDR). plos.org The polymer chains, synthesized in the immediate vicinity of the breaks, act as a scaffold to recruit other DDR factors. portlandpress.com Interestingly, some research suggests that the efficient activation of PARP1 and subsequent modification of DNA itself may require the presence of at least two proximal DNA strand breaks—one for enzyme binding and activation, and the other to act as an acceptor for the ADP-ribose moiety. oup.com The initiation process is further fine-tuned by accessory factors like Histone PARylation Factor 1 (HPF1), which complexes with PARP1/2 at DNA breaks to ensure the modification occurs on specific amino acid residues, such as serine, thereby directing the subsequent repair pathway. biorxiv.orgfrontiersin.org

Effects of Oxygen Tension and Cellular Redox State on Poly(ADP-ribose) Metabolism

Cellular redox state and oxygen availability significantly influence poly(ADP-ribose) metabolism. Hypoxia, or low oxygen tension, has been shown to alter PARP activity. In cultured cardiac cells, lower oxygen pressure, which promotes cell division, was associated with decreased poly(ADP-ribose) polymerase activity and, consequently, lower levels of PAR. nih.gov This suggests that in a state of lower oxygen, the cellular environment shifts in a way that reduces PAR synthesis, potentially by altering the NAD+/NADH ratio, as NAD+ is the required substrate for PARP. nih.gov

Conversely, conditions of oxidative stress, characterized by an increase in reactive oxygen species (ROS), can lead to DNA damage, which in turn activates PARP-1. biorxiv.org This activation can initiate a detrimental cycle in pathological conditions like ischemia. Following oxygen and glucose deprivation, overactivation of PARP-1 leads to the generation of excessive PAR. biorxiv.org This can inhibit key glycolytic enzymes, impair mitochondrial function, and deplete cellular energy stores, leading to redox imbalance and cell death. biorxiv.org The cellular redox state, therefore, acts as a crucial regulator of PARP activity, linking the cell's metabolic status and oxygen availability directly to the control of DNA repair and cell fate decisions. frontiersin.orgnih.gov

Table 2: Impact of Oxygen Levels on PAR Metabolism This table summarizes findings from studies on cellular responses to varying oxygen tension.

| Condition | Cellular State | Effect on PARP Activity | Outcome for PAR Levels |

|---|---|---|---|

| Normoxia (20% O₂) | Slower cell division (in some models) | Increased | Higher |

| Hypoxia (5% O₂) | Faster cell division (in some models) | Decreased | Lower |

Impact of Hyperthermia on Poly(ADP-ribose) Metabolism and Turnover Rates

Hyperthermia, or elevated temperature, is a form of cellular stress that has been shown to significantly alter poly(ADP-ribose) metabolism. nih.gov Studies have demonstrated that exposing cultured cells to hyperthermic conditions (e.g., 43°C) leads to an increase in the intracellular levels of poly(ADP-ribose). nih.gov This effect is synergistic, meaning that when hyperthermia is combined with other stressors like treatment with an alkylating agent, the increase in polymer levels is dramatically amplified. nih.gov

The mechanism by which heat stress elevates PAR levels does not appear to be directly related to the induction of DNA strand breaks, suggesting a different pathway of activation or regulation. nih.gov Hyperthermia may influence the activity of enzymes involved in both the synthesis and degradation of PAR. Evidence suggests that heat can affect the activity of poly(ADP-ribose) glycohydrolase (PARG), the primary enzyme responsible for PAR degradation, thereby influencing the polymer's turnover rate. uoguelph.ca This modulation of PAR metabolism by hyperthermia is clinically relevant, as it has been shown to sensitize cancer cells to PARP inhibitors, indicating an interplay between heat stress and the DNA damage response pathways regulated by PARP. plos.org

Regulation by ADP-ribosylhydrolases

The process of ADP-ribosylation is reversible, and its termination is as critical as its initiation. This reversal is carried out by a family of enzymes known as (ADP-ribosyl)hydrolases, which act as the "erasers" of the signal. nih.govencyclopedia.pub These enzymes are responsible for the catabolism of poly(ADP-ribose) chains, ensuring that the signal is transient and preventing the toxic accumulation of the polymer. portlandpress.com

Methodological Approaches for Investigating Adenosine Diphosphate Ribulose

Advanced Detection and Quantification Methodologies for ADPR and ADPRylation

The transient and often low-abundance nature of protein ADP-ribosylation necessitates highly sensitive and specific detection methods. springernature.com A variety of advanced techniques have been developed to detect and quantify both the modification itself (mono- and poly-ADP-ribose) and the enzymatic processes that govern it. These methodologies range from immunological assays to sophisticated mass spectrometry approaches, each offering unique advantages for exploring the complexities of ADPR signaling. nih.gov

Immunological Reagents and Assays for ADPR Detection

Immunological methods are fundamental tools for the detection of ADP-ribosylation, providing insights into its prevalence and localization within cells and tissues. google.com These techniques rely on reagents that can specifically recognize and bind to ADPR moieties.

Antibody-based Detection Techniques (e.g., Western Blot, ELISA, Immunofluorescence)

Antibody-based assays are workhorses in the study of ADP-ribosylation, allowing for the visualization and quantification of modified proteins. bio-rad-antibodies.com Techniques such as Western blotting, enzyme-linked immunosorbent assay (ELISA), and immunofluorescence are routinely used. nih.govnih.gov

Historically, the field relied heavily on a monoclonal antibody (10H) that primarily recognizes long chains of poly(ADP-ribose) (PAR), often overlooking the more common mono(ADP-ribose) (MAR) and shorter oligo(ADP-ribose) forms. nih.govnih.gov More recently, the development of novel recombinant antibodies has revolutionized the field. bio-rad-antibodies.com These modern antibodies offer broader specificity, recognizing both mono- and poly-ADP-ribosylation, or are designed to be site-specific, detecting ADPR on particular amino acid residues. bio-rad-antibodies.comcellsignal.com

For instance, a versatile rabbit monoclonal antibody can detect ADP-ribosylation on various amino acids, including glutamate (B1630785), aspartate, serine, arginine, and lysine (B10760008), and recognizes both MAR and PAR forms. cellsignal.com Such reagents are invaluable for a range of applications:

Western Blotting: Allows for the detection of total ADP-ribosylation levels in cell extracts. For example, treating HeLa cells with hydrogen peroxide induces a significant increase in ADPR signal, which can be blocked by PARP inhibitors like Talazoparib, demonstrating the antibody's specificity. cellsignal.comcellsignal.com

ELISA: Enables the quantification of PAR levels from cell and tissue samples, providing a means to assess the effects of PARP or PARG inhibitors. bio-connect.nl

Immunofluorescence: Provides spatial information, allowing researchers to visualize the subcellular localization of ADP-ribosylation and its dynamics in response to stimuli like DNA damage. nih.gov

Interactive Table 1: Antibody-based ADPR Detection Techniques

| Technique | Description | Application Example |

|---|---|---|

| Western Blot | Separates proteins by size to detect total or specific ADP-ribosylated proteins in a sample. | Analyzing changes in global ADP-ribosylation in HeLa cells after H₂O₂ treatment. cellsignal.com |

| ELISA | Quantifies the amount of ADP-ribose in a sample using an antibody-coated plate. | Measuring PAR levels in cell lysates to screen for PARP inhibitor efficacy. bio-connect.nl |

| Immunofluorescence | Uses fluorescently labeled antibodies to visualize the distribution of ADP-ribosylated proteins within cells. | Imaging PAR accumulation in 293T cells following H₂O₂-induced DNA damage. nih.gov |

Recombinant ADP-ribose Binding Proteins/Domains (ARBDs) as Detection Tools

To overcome the limitations of traditional antibodies, researchers have engineered novel detection reagents by functionalizing naturally occurring ADP-ribose binding domains (ARBDs). nih.govnih.gov These domains, which include macrodomains and WWE domains, have inherent specificities for different forms of ADPR. nih.govacs.org

By fusing these ARBDs to the constant (Fc) region of immunoglobulins (e.g., from rabbit, mouse, or goat), scientists have created renewable, antibody-like reagents. nih.govbiorxiv.orgresearchgate.net This innovative approach offers several advantages:

Defined Specificity: Macrodomains are known to recognize MAR or the terminal ADP-ribose unit of a PAR chain, while WWE domains specifically bind to the internal iso-ADP-ribose units found in PAR. nih.gov This allows for the distinct detection of different ADPR forms.

Versatility: These ARBD-Fc fusion proteins can be used in a wide array of immunological assays, including Western blotting, immunofluorescence, and co-staining experiments, similar to conventional antibodies. nih.govbiorxiv.org

Multiplexing: The availability of ARBDs fused to Fc regions from different species (e.g., rabbit, mouse, goat) enables multiplexed experiments, allowing for the simultaneous detection of mono- and poly-ADP-ribosylation at a single-cell level. nih.govbiorxiv.org

Interactive Table 2: Recombinant ADP-ribose Binding Domains (ARBDs) for Detection

| ARBD Type | Specificity | Fused To | Application |

|---|---|---|---|

| Macrodomain | Mono(ADP-ribose) (MAR) / Terminal ADPR | Fc region of IgG | Detection of MARylation and oligo-ADPRylation. nih.gov |

| WWE Domain | Poly(ADP-ribose) (PAR) | Fc region of IgG | Specific detection of PAR chains in various assays. acs.org |

| Combined | Broad ADPR recognition | Fc region of IgG | Simultaneous detection of multiple ADPR forms. biorxiv.org |

Development of Genetically Encoded Sensors (e.g., GFP- and Luciferase-based)

A significant leap in studying ADPR dynamics has been the creation of genetically encoded sensors that allow for real-time monitoring of ADP-ribosylation in living cells and even whole organisms. elifesciences.org These sensors are typically based on fluorescence or luminescence.

One prominent strategy involves fusing PAR-binding domains, such as the WWE domain, to split or dimerization-dependent fluorescent proteins (like GFP) or luciferases (like NanoLuc). elifesciences.orgresearchgate.net

FRET-based Sensors: Some sensors use Förster resonance energy transfer (FRET), where a PAR-binding domain is flanked by a donor (e.g., mTurquoise) and an acceptor (e.g., mVenus) fluorescent protein. nih.govbiorxiv.org Binding to PAR induces a conformational change that alters the FRET signal, providing a ratiometric readout of PAR levels. biorxiv.org

Split-Protein Sensors: In this system, a PAR-binding domain is fused to two non-functional halves of a reporter protein like GFP or luciferase. elifesciences.org When two of these fusion proteins bind to the same PAR chain, the reporter fragments are brought into proximity, reconstituting their activity and generating a detectable signal. elifesciences.org

These "PAR-Tracker" tools offer exceptional sensitivity and temporal resolution, enabling researchers to observe the rapid kinetics of PARP activation and PAR degradation in response to physiological cues or DNA damage, and to screen for the potency of PARP inhibitors directly in a cellular context. elifesciences.orgresearchgate.netbiorxiv.org

Mass Spectrometry-based Approaches for ADPRylated Peptides

Mass spectrometry (MS) is a powerful, unbiased technique for identifying and quantifying post-translational modifications (PTMs), including ADP-ribosylation, without prior knowledge of the modification site. acs.orgnih.gov It has become indispensable for mapping the "ADP-ribosylome" on a proteome-wide scale. researchgate.net However, the analysis is challenging because the ADPR moiety is often labile and can be lost during standard MS fragmentation methods. thermofisher.com

Electron Transfer Dissociation (ETD-MS/MS) for Localizing ADPR Moieties

Electron Transfer Dissociation (ETD) is a mass spectrometry fragmentation technique that has proven superior for sequencing ADP-ribosylated peptides. acs.orgacs.org Unlike conventional collisionally activated dissociation (CAD) or higher-energy collisional dissociation (HCD), which often cleave the labile bond connecting ADPR to the peptide, ETD preserves this linkage. acs.orguzh.ch

The key advantages of ETD include:

Preservation of the PTM: ETD induces fragmentation of the peptide backbone while leaving the bulky and labile ADPR group intact on its specific amino acid residue. acs.orgnih.gov

Unambiguous Site Localization: By generating comprehensive c- and z-type fragment ions along the peptide backbone, ETD allows for the direct and confident localization of the ADPR modification site. acs.org This is crucial for identifying the specific arginine, serine, lysine, or other residues that are modified. acs.org

High-Throughput Analysis: ETD can be coupled with liquid chromatography (LC-MS/MS), enabling large-scale, high-throughput experiments to identify thousands of ADPR sites in complex biological samples. acs.orgnih.gov

Precursor Ion Scanning Methods

Precursor ion scanning, a specialized mass spectrometry (MS) technique, is a powerful tool for the selective detection of ADP-ribosylated peptides within complex biological samples. nih.gov This method is particularly useful because the ADP-ribose modification is often labile and can be lost during standard MS analysis. nih.gov

The technique operates by scanning for a specific, diagnostic fragment ion that is characteristic of the ADP-ribose moiety. During fragmentation, ADP-ribose consistently produces marker ions, such as the AMP+ ion at a mass-to-charge ratio (m/z) of 348.1 or the adenine (B156593) ion at m/z 136.06. nih.govoup.com When the mass spectrometer detects one of these predefined precursor ions, it triggers a full tandem mass spectrometry (MS/MS) scan on the parent molecule. nih.gov This approach ensures that sequencing efforts are focused specifically on the peptides that carry the ADP-ribose modification.

Key findings from research include:

Identification of Modification Sites: Precursor ion scanning has been successfully used to identify the specific amino acid residues that are auto-ADP-ribosylated on enzymes like CD38 mutants. nih.gov

Enhanced Sensitivity: This method overcomes the challenges posed by the instability and hydrophilicity of the ADPR modification, which can hinder identification by conventional MS/MS. nih.gov

Broad Applicability: The technique is not limited to a single type of ADP-ribosylation and can be applied to identify modification sites on various proteins, including those targeted by poly(ADP-ribose) polymerases (PARPs). nih.gov For instance, it has been proposed as a valuable tool for identifying physiological targets of arginine-specific ADP-ribosylation. nih.gov

Diagnostic Ions: Different fragmentation patterns can yield specific marker ions. For example, analysis of arginine-ADP-ribosylated peptides revealed that N-(ADP-ribosyl)-carbodiimide is an excellent marker ion for this specific type of modification. nih.gov

This targeted approach significantly improves the efficiency and accuracy of identifying ADP-ribosylation sites, providing crucial insights into the molecular mechanisms governed by this modification. nih.gov

Radioisotope Labeling Assays (e.g., using 32P- or 14C-NAD)

Radioisotope labeling assays are a classic and highly sensitive method for detecting and quantifying ADP-ribosylation. These assays utilize nicotinamide (B372718) adenine dinucleotide (NAD+), the donor molecule for the ADP-ribose group, which has been synthesized to contain a radioactive isotope, typically Phosphorus-32 (³²P) or Carbon-14 (¹⁴C). nih.govamazonaws.com